molecular formula C11H11ClN4OS2 B2930845 1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097921-46-3

1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2930845
CAS No.: 2097921-46-3
M. Wt: 314.81
InChI Key: SIHWWXUHERYTMG-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct moieties: a 5-chlorothiophene-2-carbonyl group and a 1,2,5-thiadiazol-3-yl group.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS2/c12-9-2-1-8(18-9)11(17)16-5-3-15(4-6-16)10-7-13-19-14-10/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHWWXUHERYTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that combines a piperazine moiety with thiadiazole and chlorothiophene functionalities. This unique structure has garnered attention due to its potential biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring is known for its affinity towards neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in the central nervous system (CNS) functions. Additionally, the thiadiazole moiety has been linked to antimicrobial and anticancer activities due to its ability to inhibit specific enzymes involved in metabolic pathways .

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties . A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

Thiadiazole derivatives have shown promise as anticancer agents due to their ability to disrupt cellular processes in cancer cells. The incorporation of the thiadiazole moiety enhances the cytostatic effects against certain cancer types .

CNS Activity

The compound's structure suggests potential CNS activity , particularly through interactions with serotonin and dopamine receptors. This could lead to applications in treating mood disorders or other neurological conditions .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated efficacy against multiple bacterial strains.
AnticancerIndicated cytostatic effects in vitro on cancer cell lines.
CNS ActivityAffinity towards serotonin and dopamine receptors noted, suggesting potential for neuropharmacological applications.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine."

Basic Information

  • Chemical Name: this compound
  • CAS Number: 2097921-46-3
  • Molecular Formula: C11H11ClN4OS2 (Note: Search result gives the formula as C11H11ClN4OS, but search result is likely more accurate since A2B Chem is generally reliable.)
  • Molecular Weight: 314.8

Potential Research Applications

While the search results do not provide specific applications for "this compound," they do offer some context regarding similar compounds and their potential uses:

  • Pyrrole Derivatives: Research indicates that pyrrole derivatives, which are structurally related, may exhibit anticancer activity. They have demonstrated cytotoxicity in in vitro assays against various cancer cell lines and may interact with proteins like COX-2, potentially reducing inflammation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Activity: Related compounds have shown anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α and IL-1β in in vivo studies.

Related Compounds

  • 3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole: This compound (CAS Number 2034414-81-6) has a molecular formula of C15H12ClN3O3S and a molecular weight of 349.79 g/mol. It is also studied for potential anticancer and anti-inflammatory properties.

General Considerations for Research

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  • Products are designed for in vitro research, which involves experiments with cells or tissues in a controlled laboratory setting.
  • These products are not classified as drugs or pharmaceuticals and have not been approved by the FDA for preventing, treating, or curing medical conditions.
  • Introducing these products into humans or animals is strictly prohibited.

Comparison with Similar Compounds

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (BK80679)

  • Key Differences: The methyl group on the 1,2,3-thiadiazole ring (vs.
  • Molecular Weight : 296.37 g/mol (vs. ~324.8 g/mol for the target compound) .
  • Synthetic Route : Likely involves coupling of thiadiazole carbonyl chlorides with piperazine, a method analogous to intermediates described in and .

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

  • Structural Contrast : Replaces the thiadiazole ring with an oxadiazole and introduces a benzyl group.
  • Bioactivity: Oxadiazoles are known for antimicrobial properties, but the lack of a thiophene carbonyl may reduce CNS penetration compared to the target compound .

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

  • Comparison : The cyclopropanecarbonyl group (vs. chlorothiophene) may enhance steric hindrance, affecting binding to flat aromatic pockets in enzymes or receptors .

Piperazine Derivatives with Acyl/Thiophene Substituents

5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one (40b)

  • Key Feature : A pentanamide linker separates the thiophene and piperazine, unlike the direct carbonyl linkage in the target compound.
  • Pharmacokinetics : The extended chain may increase flexibility but reduce metabolic stability .

1-(3-Chlorophenyl)-4-[[3-methyl-1-(2-thiazolyl)-1H-pyrazol-5-yl]carbonyl]piperazine

  • Structural Variation : Incorporates a pyrazole-thiazole hybrid instead of thiadiazole. Pyrazole rings are associated with anti-inflammatory activity, suggesting divergent therapeutic applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes Reference ID
1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine C₁₀H₉ClN₄OS₂ ~324.8 5-Cl-thiophene, 1,2,5-thiadiazole Hypothesized antimicrobial/anti-inflammatory N/A
BK80679 C₁₀H₁₂N₆OS₂ 296.37 4-Me-1,2,3-thiadiazole, 1,2,5-thiadiazole Research use only
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride C₁₃H₁₆Cl₂N₄O 327.20 Oxadiazole, 4-Cl-benzyl Antimicrobial potential
1-(3-Chlorophenyl)-4-[[3-methyl-1-(2-thiazolyl)-1H-pyrazol-5-yl]carbonyl]piperazine C₁₈H₁₈ClN₅OS 387.89 Pyrazole-thiazole hybrid Anti-inflammatory (hypothetical)

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